molecular formula C16H18O2 B8719176 Ethyl 3,3-dimethylspiro(cyclopropane-1,1'-(1H)indene)-2-carboxylate CAS No. 65540-54-7

Ethyl 3,3-dimethylspiro(cyclopropane-1,1'-(1H)indene)-2-carboxylate

Cat. No. B8719176
Key on ui cas rn: 65540-54-7
M. Wt: 242.31 g/mol
InChI Key: ILSQQIOQNIKPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04083863

Procedure details

By the above procedure, but substituting tetrahydrothiophenium carboxymethylide-, m-phenoxybenzyl ester and tetrahydrothiophenium carboxymethylide-, 3,3-dimethylspiro[cyclopropane-1,1'-indene]-2-carboxylic acid, m-phenoxybenzyl ester and 3,3-dimethylspiro[cyclopropane-1,1'-indene]-2-carboxylic acid, are obtained, respectively.
Name
tetrahydrothiophenium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
m-phenoxybenzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tetrahydrothiophenium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3,3-dimethylspiro[cyclopropane-1,1'-indene]-2-carboxylic acid, m-phenoxybenzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[SH+]1CCCC1.[CH3:6][C:7]1([CH3:35])[C:9]2([C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=[CH:10]2)[CH:8]1[C:18]([O:20][CH2:21][C:22]1C=CC=C(OC2C=CC=CC=2)C=1)=[O:19].CC1(C)C2(C3C(=CC=CC=3)C=C2)C1C(O)=O>>[CH3:6][C:7]1([CH3:35])[C:9]2([C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=[CH:10]2)[CH:8]1[C:18]([O:20][CH2:21][CH3:22])=[O:19]

Inputs

Step One
Name
tetrahydrothiophenium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH+]1CCCC1
Step Two
Name
m-phenoxybenzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
tetrahydrothiophenium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[SH+]1CCCC1
Step Four
Name
3,3-dimethylspiro[cyclopropane-1,1'-indene]-2-carboxylic acid, m-phenoxybenzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C12C=CC1=CC=CC=C21)C(=O)OCC2=CC(=CC=C2)OC2=CC=CC=C2)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(C12C=CC1=CC=CC=C21)C(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
CC1(C(C12C=CC1=CC=CC=C21)C(=O)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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